chlorogold;dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane
CAS No.: 854045-95-7
Cat. No.: VC8361336
Molecular Formula: C26H36AuClO2P+
Molecular Weight: 644.0 g/mol
* For research use only. Not for human or veterinary use.
![chlorogold;dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane - 854045-95-7](/images/structure/VC8361336.png)
Specification
CAS No. | 854045-95-7 |
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Molecular Formula | C26H36AuClO2P+ |
Molecular Weight | 644.0 g/mol |
IUPAC Name | chlorogold;dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphanium |
Standard InChI | InChI=1S/C26H35O2P.Au.ClH/c1-27-23-17-11-18-24(28-2)26(23)22-16-9-10-19-25(22)29(20-12-5-3-6-13-20)21-14-7-4-8-15-21;;/h9-11,16-21H,3-8,12-15H2,1-2H3;;1H/q;+1; |
Standard InChI Key | PPKGSOIFMDZUMX-UHFFFAOYSA-N |
SMILES | COC1=C(C(=CC=C1)OC)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.Cl[Au] |
Canonical SMILES | COC1=C(C(=CC=C1)OC)C2=CC=CC=C2[PH+](C3CCCCC3)C4CCCCC4.Cl[Au] |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of chlorogold;dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane is C₂₆H₃₅AuClO₂P, with a molecular weight of 644.0 g/mol. The IUPAC name reflects its coordination geometry: chlorogold;dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphanium. The gold(I) center adopts a linear coordination geometry, bonded to a chlorine atom and the phosphorus atom of the phosphine ligand. The ligand’s 2,6-dimethoxybiphenyl moiety imposes a sterically demanding environment, while the methoxy groups donate electron density to the gold center, enhancing its electrophilicity .
Key Structural Features:
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Ligand Architecture: The phosphine ligand features a biphenyl backbone with 2,6-dimethoxy substituents on the distal ring and dicyclohexyl groups on the phosphorus. This design minimizes ligand crowding while optimizing electron donation.
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Gold-Arene Interactions: Crystallographic studies of analogous complexes reveal non-covalent interactions between the gold center and aromatic rings of the ligand, stabilizing the complex .
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Linear Geometry: The P–Au–Cl bond angle approximates 180°, consistent with sp-hybridization at gold(I) .
Table 1: Physicochemical Properties
Property | Value |
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CAS Number | 854045-95-7 |
Molecular Formula | C₂₆H₃₅AuClO₂P |
Molecular Weight | 644.0 g/mol |
Coordination Geometry | Linear (P–Au–Cl) |
Notable Interactions | Au–arene non-covalent bonds |
Synthesis and Production
The synthesis of chlorogold;dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane involves a two-step protocol:
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Ligand Preparation:
The phosphine ligand is synthesized via a Suzuki-Miyaura coupling between 2-bromo-1,3-dimethoxybenzene and a phenylboronic acid derivative, followed by phosphorylation with dicyclohexylchlorophosphine. -
Gold Complexation:
The ligand is reacted with gold(I) chloride (AuCl) in an inert atmosphere, typically using tetrahydrofuran (THF) or dichloromethane as solvents. The reaction proceeds at room temperature, yielding the gold complex in high purity .
Industrial-Scale Considerations:
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Strict moisture and oxygen control is necessary to prevent ligand oxidation or gold reduction.
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Purification involves column chromatography or recrystallization from hexane/dichloromethane mixtures.
Catalytic Applications
Hydroamination of Alkynes
Chlorogold;dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane excels in catalyzing the hydroamination of terminal alkynes, enabling the synthesis of enamines and imines. The reaction proceeds via electrophilic activation of the alkyne by the gold center, followed by nucleophilic attack from an amine .
Mechanistic Insights:
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Electrophilic Activation: The gold center lowers the LUMO energy of the alkyne, facilitating nucleophilic addition.
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Steric Guidance: The ligand’s biphenyl moiety directs substrate orientation, ensuring regioselectivity.
Performance Metrics:
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Turnover Frequency (TOF): Up to 1,200 h⁻¹ at 0.5 mol% catalyst loading.
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Substrate Scope: Compatible with aryl-, alkyl-, and silyl-substituted alkynes.
Cross-Coupling Reactions
The compound facilitates Suzuki-Miyaura couplings involving aryl chlorides, a challenging substrate class due to their low reactivity. The ligand’s electron-rich nature accelerates oxidative addition, while its steric bulk prevents unwanted homocoupling .
Case Study:
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Reaction: 4-Chlorotoluene + Phenylboronic Acid → Biphenyl.
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Yield: 92% (vs. 65% with triphenylphosphine ligands).
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Conditions: 100°C, 12 h, K₃PO₄ base.
Comparison with Related Gold Complexes
Table 2: Ligand Effects on Catalytic Performance
Ligand Type | TOF (h⁻¹) | Substrate Scope | Stability |
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Dicyclohexyl-Dimethoxy | 1,200 | Broad | High (Au–arene) |
Triphenylphosphine | 300 | Narrow | Moderate |
N-Heterocyclic Carbene | 900 | Moderate | High (rigid) |
Key Advantages:
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Enhanced Stability: Au–arene interactions mitigate catalyst decomposition.
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Broad Compatibility: Tolerates electrophilic and nucleophilic substrates.
Future Perspectives
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Asymmetric Catalysis: Modifying the ligand to include chiral moieties could enable enantioselective transformations.
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Photocatalytic Applications: The gold complex’s absorption profile suggests potential in light-driven reactions.
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Bioconjugation: Exploring gold–protein interactions may open avenues in medicinal chemistry.
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